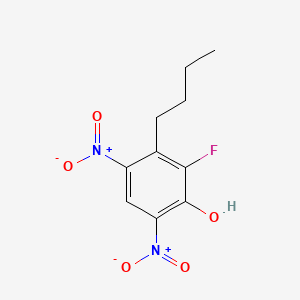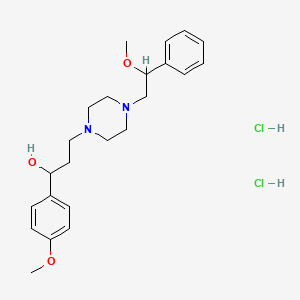
4-(beta-Methoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(beta-Methoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(beta-Methoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common reagents used in the synthesis may include methoxyphenethylamine, p-methoxyphenyl compounds, and various catalysts and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(beta-Methoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, including enzyme interactions and cellular responses.
Medicine: Investigated for potential therapeutic effects, such as neuroprotective or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mécanisme D'action
The mechanism of action of 4-(beta-Methoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperazine derivatives with different substituents on the phenethyl and phenyl rings. Examples include:
- 1-(3,4-Methylenedioxyphenyl)-2-(piperazin-1-yl)ethanone
- 1-(4-Methoxyphenyl)-4-(2-phenylethyl)piperazine
Uniqueness
The uniqueness of 4-(beta-Methoxyphenethyl)-alpha-(p-methoxyphenyl)-1-piperazinepropanol dihydrochloride lies in its specific substituents and their positions on the piperazine ring. These structural features can influence its pharmacological properties and interactions with biological targets.
Propriétés
Numéro CAS |
27588-46-1 |
|---|---|
Formule moléculaire |
C23H34Cl2N2O3 |
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C23H32N2O3.2ClH/c1-27-21-10-8-19(9-11-21)22(26)12-13-24-14-16-25(17-15-24)18-23(28-2)20-6-4-3-5-7-20;;/h3-11,22-23,26H,12-18H2,1-2H3;2*1H |
Clé InChI |
UGSXXHAJCIIMGK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CCN2CCN(CC2)CC(C3=CC=CC=C3)OC)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


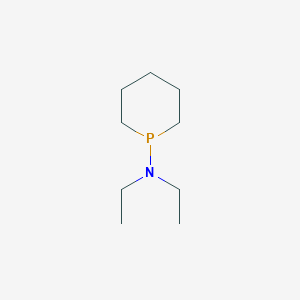



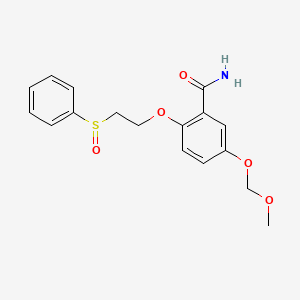
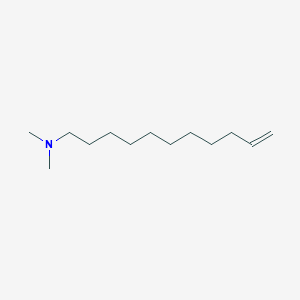
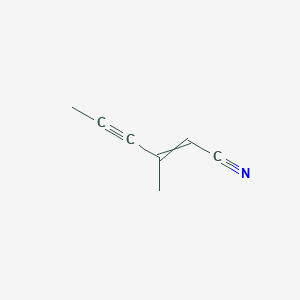

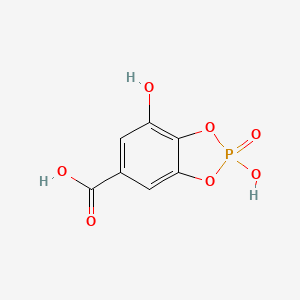
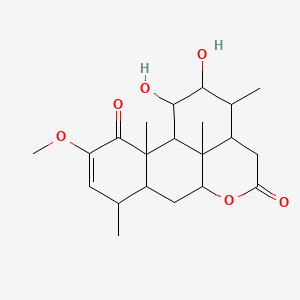

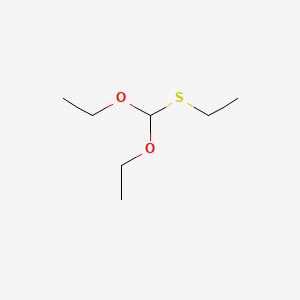
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
